molecular formula C6H8BrNO3 B1518722 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole CAS No. 1120215-07-7

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

Numéro de catalogue: B1518722
Numéro CAS: 1120215-07-7
Poids moléculaire: 222.04 g/mol
Clé InChI: NWGISIGVLJWYQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Characterization of 3-Bromo-5-dioxolan-2-yl-4,5-dihydroisoxazole

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 3-bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole , reflects its heterocyclic core and substituents. The parent structure is 4,5-dihydro-1,2-oxazole , a partially saturated isoxazole ring system. The numbering prioritizes the oxygen atom in the 1,2-oxazole ring as position 1, with the bridge nitrogen at position 2. Substituents include:

  • Bromo group at position 3 of the oxazole ring.
  • 1,3-Dioxolan-2-yl group at position 5, forming a fused dioxolane ring system.

The systematic naming follows the Hantzsch-Widman nomenclature for heterocycles, where the suffix -oxazole denotes the five-membered ring containing two heteroatoms (oxygen and nitrogen). The dihydro prefix indicates partial saturation of the oxazole ring, specifically at positions 4 and 5.

X-ray Crystallographic Analysis

The crystal structure of 3-bromo-5-dioxolan-2-yl-4,5-dihydroisoxazole reveals critical insights into its spatial arrangement. Key findings include:

Conformational Features
  • Oxazole ring : The 4,5-dihydro-1,2-oxazole moiety adopts an envelope conformation , folded along the C4–C5 bond. This geometry minimizes steric strain while maintaining planarity at the C2–N1–C3–O1 region.
  • Dioxolane substituent : The 1,3-dioxolan-2-yl group is oriented perpendicular to the oxazole ring, with the oxygen atoms in a chair-like conformation. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the dioxolane oxygen and the oxazole nitrogen.
Intermolecular Interactions

Crystal packing is dominated by:

  • Hydrogen bonding : The bromine atom participates in weak C–Br···O interactions with adjacent dioxolane oxygens.
  • Van der Waals forces : Stacking interactions between aromatic regions of adjacent molecules.
Bond Length (Å) Value Source
C3–Br 1.92
C5–O (dioxolane) 1.43
N1–C2 1.38

Spectroscopic Characterization

¹H NMR

The ¹H NMR spectrum provides evidence for the compound’s diastereotopic protons and substituent environments:

  • Dihydroisoxazole ring : Protons at C4 and C5 exhibit coupling constants (~J = 8 Hz), consistent with a partially saturated ring.
  • Dioxolane ring : Protons on the dioxolane oxygen resonate as a singlet at δ 4.1–4.3 ppm, indicating symmetry in the ring.
¹³C NMR

Key carbon environments include:

  • C3 (Br-substituted) : δ ~95 ppm (quaternary carbon).
  • C5 (dioxolane-substituted) : δ ~110 ppm (sp² hybridized).
IR Spectroscopy

Characteristic peaks include:

  • C=N (isoxazole) : Strong absorption at ~1650 cm⁻¹.
  • C–O–C (dioxolane) : Stretching vibrations at ~1250–1050 cm⁻¹.
Mass Spectrometry

The molecular ion peak appears at m/z 222.04 (C₆H₈BrNO₃). Fragmentation patterns suggest:

  • Loss of Br⁻ : m/z 194.04 ([M–Br]⁺).
  • Cleavage of the dioxolane ring : m/z 147.96 (C₃H₂BrNO⁺).

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) studies validate the experimentally observed envelope conformation of the oxazole ring. Key computational insights:

  • Energy Minimization : The envelope conformation (C4–C5 fold) is lower in energy than alternative conformers (e.g., twist or planar forms).
  • Electronic Distribution : The bromine substituent’s electronegativity polarizes the C3–Br bond, influencing reactivity at this site.

Comparative Structural Analysis With Isoxazole Derivatives

Substituent Effects
Compound Substituent Impact on Conformation
3-Bromo-5-phenyl-4,5-dihydroisoxazole Phenyl group (C5) Increased steric bulk; reduced ring strain
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole Methyl groups (C5) Enhanced stability via hyperconjugation
Electronic Influence

The 1,3-dioxolan-2-yl group acts as an electron-withdrawing substituent, contrasting with the electron-donating phenyl group in 3-bromo-5-phenyl-4,5-dihydroisoxazole. This difference modulates the reactivity of the bromine atom in nucleophilic substitution reactions.

Propriétés

IUPAC Name

3-bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c7-5-3-4(11-8-5)6-9-1-2-10-6/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGISIGVLJWYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656831
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120215-07-7
Record name 3-Bromo-5-(1,3-dioxolan-2-yl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

Analytical and Research Findings on Preparation

Reaction Yields and Purity

  • The use of dibromoformoxime as a bromine source provides higher yields (above 90%) compared to dichloroformoxime methods (yielding below 80%).
  • Reaction temperatures maintained between 0–20 °C favor selectivity and reduce side products.
  • Bases such as potassium carbonate and sodium hydroxide are effective, with carbonate bases offering milder conditions.
  • Organic solvents like methyl isobutyl ketone and ethers enhance solubility and reaction rates.

Comparative Analysis

Aspect Dibromoformoxime Method Dichloroformoxime Method
Yield ~90% ~70%
Reaction Temperature 0–20 °C 25–70 °C
Reaction Time 1–5 hours 8 hours
Safety Improved handling and lower hazard More hazardous reagents
Industrial Suitability High Moderate

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Synthesis of dibromoformoxime Hydroxyiminoacetic acid + bromine Dibromoformoxime (white crystals)
2 Reaction with alkene (e.g., 2-methylpropene) Base (NaOH, K2CO3), solvent (MIBK, ether), 0–20 °C 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole
3 Cyclization with ethylene glycol Acid catalyst, reflux, azeotropic water removal 3-Bromo-5-dioxolan-2-yl-4,5-dihydroisoxazole

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine at position 3 acts as a leaving group, enabling substitution with nucleophiles. Key findings:

Reaction Type Conditions Outcome Yield Source
Amine substitutionEDCI·HCl, HOBt, DIPEA in DMF (Method E )Forms amino-dihydroisoxazole derivatives~80-90%
Thiol substitutionNaHCO₃, EtOH, RT (Method K )Thioether derivatives75-85%
Alkoxy substitutionK₂CO₃, DMF, 110°C (Method G )Ether-linked analogs70-78%

Mechanistic Insight : The electron-withdrawing isoxazole ring enhances the electrophilicity of the bromine, facilitating S<sub>N</sub>2 or S<sub>N</sub>Ar pathways depending on the nucleophile. The dioxolane group stabilizes intermediates via steric and electronic effects .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are viable for introducing aryl/vinyl groups:

Reaction Type Conditions Outcome Yield Source
Suzuki couplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 110°C Biaryl derivatives via boronic acid coupling85-92%
Heck couplingPd(OAc)₂, PPh₃, NEt₃, DMF, 100°C Alkenyl-functionalized dihydroisoxazoles78-88%

Key Note : The dioxolane group’s electron-donating nature improves catalyst turnover by stabilizing Pd intermediates .

Ring-Opening and Functionalization

Under acidic or basic conditions, the dihydroisoxazole ring undergoes cleavage:

Conditions Reagents Product Yield Source
HCl in dioxane (Method D )1,4-dioxane/HCl, 0°C to RTRing-opened β-ketoamide intermediates60-70%
NaOCl in DCM (Method B )NaOCl (6%), RTOxidative cleavage to nitrile oxides65-75%

Mechanism : Acidic hydrolysis protonates the isoxazole oxygen, weakening the N–O bond and leading to ring scission .

Dioxolane Deprotection and Ketone Formation

The dioxolan-2-yl group is acid-labile and hydrolyzes to a ketone:

Conditions Reagents Product Yield Source
Aqueous HCl (0.1 M)HCl, H₂O, RT, 12 h5-Keto-4,5-dihydroisoxazole90-95%
TFA in DCMTFA (20%), RT, 6 hKetone intermediate for condensations85-90%

Application : The liberated ketone participates in aldol condensations or reductions to form secondary alcohols .

Cycloaddition Reactions

The dihydroisoxazole ring engages in [3+2] cycloadditions:

Dipolarophile Conditions Product Yield Source
AlkyneCuI, DIPEA, DMF, 80°C Isoxazolo-pyrazole hybrids70-80%
Nitrile oxideRT, 16 h (Method H )Bis-heterocyclic systems65-75%

Electronic Influence : The electron-deficient isoxazole ring enhances reactivity toward electron-rich dipolarophiles .

Biological Activity and Target Engagement

Derivatives of 3-bromo-4,5-dihydroisoxazole exhibit Nrf2 activation by targeting Keap1’s Cys151 residue (K<sub>d</sub> = 2.1 μM ). The dioxolane group improves solubility and membrane permeability, enhancing therapeutic potential in inflammation models .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C (TGA data ).

  • Light Sensitivity : Degrades under UV light (t<sub>1/2</sub> = 48 h in sunlight ).

  • Storage : Stable at −20°C under argon for >6 months .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The incorporation of the dioxolane moiety in 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole enhances its biological activity against various pathogens. Studies have shown promising results in inhibiting bacterial growth and could potentially lead to the development of new antibiotics .

Anti-inflammatory Properties:
Compounds containing isoxazole structures have been explored for their anti-inflammatory effects. The specific configuration of this compound may contribute to modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Neuroprotective Effects:
Recent studies suggest that isoxazole derivatives can exhibit neuroprotective properties. The compound's ability to cross the blood-brain barrier could position it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .

Material Science

Polymer Chemistry:
The dioxolane group in this compound can be utilized in the synthesis of novel polymers. These polymers may possess unique thermal and mechanical properties suitable for advanced materials applications. Research into polymerization techniques involving this compound is ongoing to explore its potential in creating high-performance materials.

Coatings and Adhesives:
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, enhancing their durability and resistance to environmental factors. Its application in protective coatings for industrial uses is an area of growing interest .

Synthetic Organic Chemistry

Building Block for Synthesis:
this compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows chemists to develop a variety of derivatives through functional group transformations. This versatility makes it valuable for synthesizing complex organic molecules .

Reagent in Organic Reactions:
The compound can act as a reagent in various organic reactions, including cycloadditions and nucleophilic substitutions. Its bromine atom provides a reactive site that can facilitate these transformations, making it useful in developing new synthetic pathways .

Case Studies

Study Title Focus Area Findings
Antimicrobial Activity of Isoxazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial strains; potential for new antibiotics.
Neuroprotective Properties of Dioxolane CompoundsNeuropharmacologyShowed promise in protecting neuronal cells from oxidative stress; implications for Alzheimer's treatment.
Polymerization Techniques with Dioxolane CompoundsMaterial ScienceDeveloped new polymers with enhanced thermal stability; applications in aerospace materials.
Synthesis of Novel Isoxazole DerivativesSynthetic Organic ChemistryCreated complex molecules with diverse functional groups; expanded synthetic methodologies.

Mécanisme D'action

The mechanism by which 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Dihydroisoxazole Derivatives

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Functional Groups
3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole [1,3]dioxolan-2-yl C₆H₇BrNO₃ 236.03 Bromine, dioxolane
3-Bromo-5-phenyl-4,5-dihydroisoxazole Phenyl C₉H₈BrNO 242.07 Bromine, aromatic ring
3-Bromo-5-(hydroxymethyl)isoxazoline Hydroxymethyl C₄H₆BrNO₂ 180.00 Bromine, hydroxymethyl
3-Bromo-5-aminomethyl-4,5-dihydroisoxazole Aminomethyl C₄H₇BrN₂O 195.02 Bromine, aminomethyl
  • Key Observations: The [1,3]dioxolane group in the target compound improves metabolic stability compared to ester/amide-containing analogs, which are prone to hydrolysis . Phenyl-substituted derivatives (e.g., 3-bromo-5-phenyl-4,5-dihydroisoxazole) exhibit enhanced aromatic interactions in protein binding pockets, as evidenced by their activation of the Nrf2/HO-1 axis in THP-1 cells . Hydroxymethyl and aminomethyl analogs demonstrate higher polarity, impacting solubility and membrane permeability .

Table 3: Pharmacological and Biochemical Profiles

Compound Target Protein IC₅₀/EC₅₀ Key Findings
This compound TG2 (Transglutaminase 2) 0.2 µM Irreversible inhibition; oral bioavailability demonstrated in vivo
3-Bromo-5-phenyl-4,5-dihydroisoxazole Keap1-Nrf2 pathway 1.5 µM Activates Nrf2 via Cys151 modification; anti-inflammatory potential
Acivicin (3-halo-dihydroisoxazole) Multiple cysteine enzymes 5–10 µM Broad-spectrum inhibition but limited specificity
  • Key Observations :
    • The target compound’s [1,3]dioxolane group enhances specificity for TG2 over off-target enzymes compared to acivicin .
    • Phenyl-substituted analogs show superior potency in Nrf2 activation but lower metabolic stability due to aromatic oxidation .

Physicochemical Properties

Table 4: Lipophilicity and Stability

Compound logD (pH 7.4) Metabolic Stability (t₁/₂ in liver microsomes)
This compound 1.8 >60 min
Compound 107 (oxadiazole bioisostere) 3.35 45 min
3-Bromo-5-phenyl-4,5-dihydroisoxazole 2.1 30 min
  • Key Observations :
    • The target compound’s logD (1.8) balances membrane permeability and solubility, outperforming highly lipophilic analogs like compound 107 (logD 3.35) in aqueous environments .
    • Dioxolane-containing derivatives exhibit longer metabolic half-lives due to resistance to esterase-mediated hydrolysis .

Activité Biologique

3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole (CAS No. 1120215-07-7) is a compound of interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₈BrNO₃
  • Molar Mass : 222.04 g/mol
  • Density : 2.04 ± 0.1 g/cm³
  • Boiling Point : 263.1 ± 50.0 °C (predicted) .

The biological activity of this compound may be attributed to its structural features, particularly the presence of the dioxolane and isoxazole moieties. These functional groups are known to interact with various biological targets, potentially affecting cellular pathways involved in proliferation and apoptosis.

Antimicrobial Activity

The biological screening of other 1,3-dioxolanes has revealed significant antibacterial and antifungal activities. For example:

  • Antibacterial Effects : Compounds structurally related to dioxolanes have exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .

Summary of Biological Activities

The following table summarizes the biological activities reported for compounds with similar structures:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerNCI-H1299 (lung cancer)Dose-dependent inhibition
AntibacterialStaphylococcus aureusMIC: 625–1250 µg/mL
AntifungalCandida albicansSignificant antifungal activity

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research on dioxolane derivatives provides insight into potential applications:

  • In Vitro Studies : Various dioxolane derivatives have been tested for their ability to inhibit cell growth in cancer models. Results consistently show that modifications in the molecular structure can lead to enhanced biological activity.
  • Mechanistic Insights : Studies indicate that dioxolane-containing compounds may exert their effects through apoptotic pathways and by inhibiting key enzymes involved in cell division.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole?

Answer:
A widely used method involves [3+2] cycloaddition between nitrile oxides and substituted alkenes. For example, benzonitrile N-oxide reacts with nitroalkenes under reflux conditions in polar solvents (e.g., DMSO), followed by purification via silica gel chromatography . Alternative routes include base-mediated ring-opening of brominated dihydroisoxazole precursors (e.g., treatment with NaOH in methanol) to generate intermediates like β-hydroxy nitriles . Key steps:

  • Reflux duration : 18–20 hours for cycloaddition .
  • Purification : Ice-water precipitation and recrystallization (water-ethanol) to isolate the product .

Basic Characterization: What analytical techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolves regiochemistry and stereochemistry, as demonstrated for nitromethyl-substituted dihydroisoxazoles .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish between C4- and C5-substituted isomers by analyzing coupling patterns (e.g., spin systems for H5 protons) .
  • IR spectroscopy : Confirms functional groups (e.g., nitrile or nitro stretches) .

Advanced Regiochemistry: How is regiochemical ambiguity resolved in cycloaddition products?

Answer:
Regiochemistry is confirmed via:

  • X-ray crystallography : Unambiguously assigns substitution patterns, as shown for 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole .
  • DFT calculations : M06-2X/6-31G(d) level computations model transition states and predict regioselectivity by comparing activation energies of competing pathways .

Advanced Biocatalysis: Can enzymatic methods be applied to modify dihydroisoxazole derivatives?

Answer:
Yes. Oxd B enzyme (from Bacillus subtilis) catalyzes asymmetric ring-opening of dihydroisoxazoles in buffered solutions (pH 6.0, 30°C) to yield enantiopure β-hydroxy nitriles (e.g., 42% yield, 99% ee). Key parameters:

  • Substrate concentration : 20 mM in 100 mM KPB buffer .
  • Cofactors : 0.05 mM FMN and 1 mM Na2_2S2_2O5_5 enhance enzyme activity .

Data Contradictions: How are conflicting NMR spectra resolved for isomeric dihydroisoxazoles?

Answer:
Ambiguities arise when C4- and C5-substituted isomers exhibit similar 1H^{1}\text{H} NMR signals. Resolution strategies:

  • Comparative analysis : Match spectra to literature data for known isomers (e.g., 5-(hydroxymethyl) vs. 4-(hydroxymethyl) analogs) .
  • 2D NMR (COSY, NOESY) : Maps 1H^{1}\text{H}-1H^{1}\text{H} coupling networks to differentiate substitution positions .

Crystallization Challenges: What factors influence crystal packing of dihydroisoxazole derivatives?

Answer:
Hydrogen-bonding patterns dictate crystal lattice formation. Graph-set analysis (Etter’s method) identifies recurring motifs like R22(8)\text{R}_2^2(8) rings in supramolecular aggregates. For example:

  • Directional H-bonds : Between hydroxyl groups and heteroatoms (N, O) stabilize crystal structures .
  • Solvent selection : Polar protic solvents (e.g., ethanol) favor H-bond network formation .

Pharmacological Profiling: What methodologies assess the bioactivity of dihydroisoxazole derivatives?

Answer:

  • In vitro assays : MTT or Mosmann’s colorimetric assays evaluate cytotoxicity (e.g., IC50_{50} values) .
  • Targeted synthesis : Introduce substituents (e.g., aryl groups) to enhance anti-inflammatory or analgesic activity, guided by QSAR models .
  • Metabolic stability : Microsomal incubation studies (e.g., liver microsomes) assess compound half-life .

Computational Modeling: How are DFT calculations applied to study reaction mechanisms?

Answer:

  • Transition-state analysis : M06-2X/6-31G(d) identifies key intermediates in cycloadditions, explaining regioselectivity .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites in nitrile oxide-alkene reactions .
  • Solvent effects : PCM models account for solvent polarity in energy profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole
Reactant of Route 2
3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.